

(S)-cyclobutyl(phenyl)methanamine CAS number and registration

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Compound of Interest

Compound Name: (S)-
cyclobutyl(phenyl)methanamine

Cat. No.: B3210679

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(S)-Cyclobutyl(phenyl)methanamine: A Technical Overview

For Research, Scientific, and Drug Development Professionals

Initial Summary: This document provides a technical overview of **(S)-cyclobutyl(phenyl)methanamine**, focusing on its chemical identity and registration status. Despite extensive searches of scientific and regulatory databases, no public information is available regarding its biological activity, mechanism of action, or associated signaling pathways. Therefore, the sections on quantitative biological data, experimental protocols for biological assays, and signaling pathway diagrams, as initially planned, cannot be provided. The compound is understood to be for research purposes only.

Chemical Identification and Properties

(S)-cyclobutyl(phenyl)methanamine is a chiral amine. The most commonly referenced form in chemical supplier catalogs is its hydrochloride salt.

Identifier	Value	Source
Compound Name	(S)-Cyclobutyl(phenyl)methanamine Hydrochloride	N/A
CAS Number	120247-42-9	[1]
Molecular Formula	C ₁₁ H ₁₆ ClN	[2][3]
Molecular Weight	197.71 g/mol	[2]
Appearance	Solid	[3]
Purity	Typically ≥96%	[2]
Synonyms	(S)-Cyclobutyl(phenyl)methanamine HCl	N/A

Registration and Regulatory Status

A comprehensive search of regulatory agency databases, including the U.S. Food and Drug Administration (FDA) and the European Chemicals Agency (ECHA), did not yield any specific registration or approval for **(S)-cyclobutyl(phenyl)methanamine** or its hydrochloride salt as a therapeutic agent.

Chemical suppliers consistently list this compound with the restriction "For research use only. Not for human or veterinary use." This indicates that it is not a registered drug and is intended solely for laboratory investigation. One related compound has been identified as a potentially dangerous good, which pertains to regulations for shipping and transport rather than therapeutic approval.

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the stereoselective synthesis of **(S)-cyclobutyl(phenyl)methanamine** are limited. General synthetic strategies for related structures, such as those used in the synthesis of Sibutramine, suggest that the preparation of the racemic cyclobutyl(phenyl)methanamine can be achieved, which would then require chiral

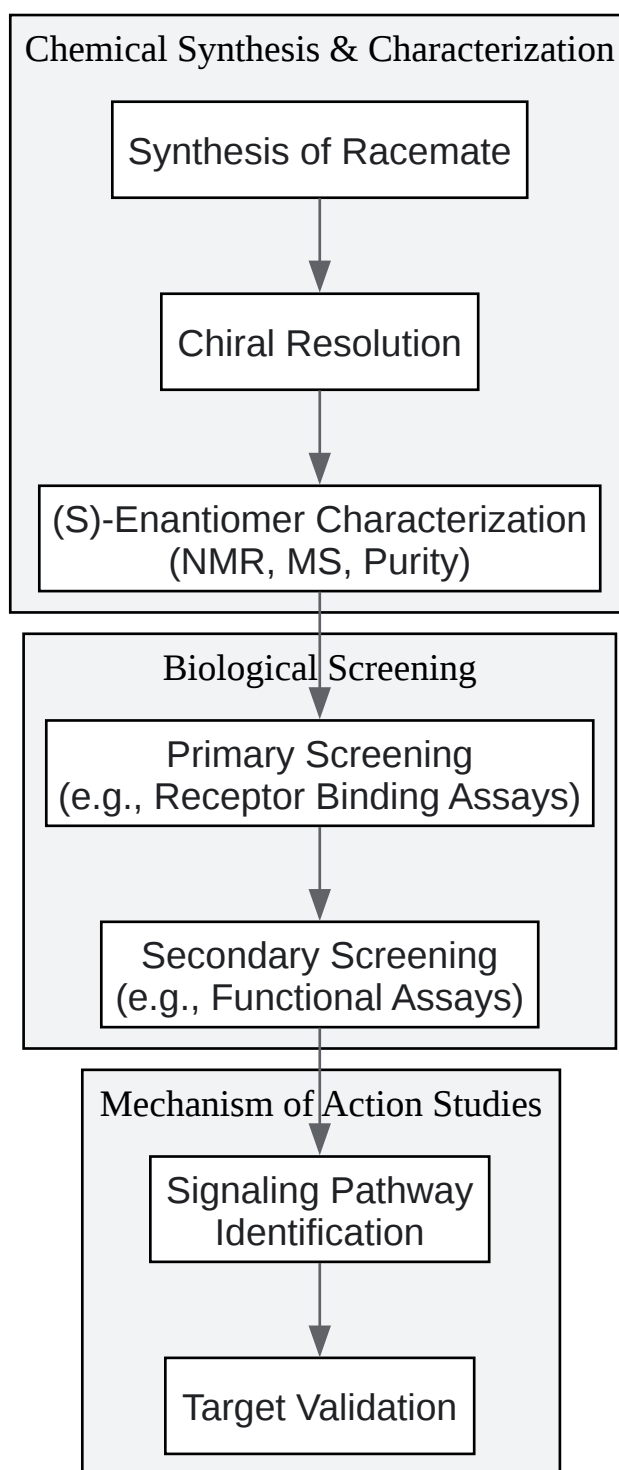
resolution to isolate the (S)-enantiomer. Standard chiral resolution techniques for amines often involve the formation of diastereomeric salts with a chiral acid, followed by separation and subsequent removal of the resolving agent.

Biological Activity and Mechanism of Action

As of the date of this report, there is no publicly available scientific literature detailing the biological activity, pharmacological profile, or mechanism of action of **(S)-cyclobutyl(phenyl)methanamine**. Searches for receptor binding data, functional assay results, and implication in any signaling pathways have been unsuccessful. Consequently, the core requirements for quantitative data tables and signaling pathway diagrams cannot be fulfilled.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the initial evaluation of a novel chemical entity like **(S)-cyclobutyl(phenyl)methanamine**. This represents a logical progression of research that would be necessary to elucidate the kind of data requested in this technical guide.



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Caption: General workflow for the synthesis and biological evaluation of a chiral amine.

Conclusion

(S)-cyclobutyl(phenyl)methanamine, with CAS number 120247-42-9 for its hydrochloride salt, is a chemical entity available for research purposes. There is a significant lack of public information regarding its biological properties. Further research, following a workflow similar to the one outlined above, would be required to determine its pharmacological profile and potential for therapeutic development.

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References

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